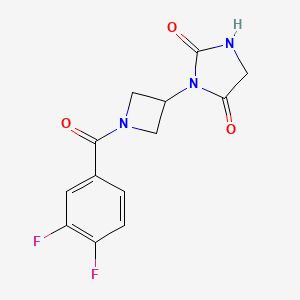

3-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione, also known as AZD-1775, is a potent inhibitor of the Wee1 kinase. This compound has been extensively studied for its potential in cancer treatment, particularly in combination with DNA-damaging agents such as chemotherapy and radiation therapy.

Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Therapeutic Applications

Synthesis of Biotin Intermediates : A practical synthesis approach was developed for an important intermediate in the synthesis of biotin, showcasing the versatility of azetidinone and imidazolidine dione derivatives in pharmaceutical synthesis. This method leverages acid-catalyzed ring opening of azetidin-2-one, followed by a series of conversions leading to cyclic urea and chloromethylene compounds, highlighting the chemical flexibility and potential for creating complex molecules (Kale et al., 2007).

Anticancer Properties : Derivatives of imidazolidine, such as those with spirohydantoin structures, have been examined for their potential as cancer therapeutic agents. Notably, two novel spirohydantoin compounds demonstrated cytotoxic effects on various human leukemic cell lines, suggesting their utility in leukemia therapy. These findings point to the broader implications of these compounds in cancer treatment, highlighting their role in apoptosis induction and potential for therapeutic application (Kavitha et al., 2009).

N-Heterocyclic Carbene Precursors : Research into N-heterocyclic carbenes (NHCs) with increased π-acceptor character revealed the synthesis of imidazolidine-4,5-diones with N-fluorophenyl substituents. These compounds serve as formal adducts of NHCs with hydrogen chloride, demonstrating potential for further chemical transformations and applications in organic synthesis (Hobbs et al., 2010).

Potential Anticancer Agents : Novel N-benzyl aplysinopsin analogs, including imidazolidin-2,4-diones, have been synthesized and evaluated for in vitro cytotoxicity against a panel of human tumor cell lines. Certain compounds within this series displayed potent growth inhibition, indicating their promise as lead compounds for antitumor agents and emphasizing the therapeutic potential of imidazolidine derivatives (Penthala et al., 2011).

Applications in Supramolecular Chemistry : Glycolurils and their analogues, including imidazolidine derivatives, have found widespread applications in various scientific and technological fields, from pharmacology to explosives and gelators. Their synthesis and functional versatility underscore their importance in supramolecular chemistry, serving as building blocks for complex molecular architectures (Kravchenko et al., 2018).

Eigenschaften

IUPAC Name |

3-[1-(3,4-difluorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O3/c14-9-2-1-7(3-10(9)15)12(20)17-5-8(6-17)18-11(19)4-16-13(18)21/h1-3,8H,4-6H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLODFGWPURSGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2546498.png)

![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2546503.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2546504.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine](/img/structure/B2546505.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2546508.png)